molecular formula C16H26O3 B14246366 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid CAS No. 261968-00-7

9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid

Cat. No.: B14246366
CAS No.: 261968-00-7
M. Wt: 266.38 g/mol
InChI Key: HJZUGOWXTPCJAW-UHFFFAOYSA-N
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Description

9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid typically involves the epoxidation of a suitable precursor, such as a nonadienoic acid derivative. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring. The process may require specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions include diols, saturated derivatives, and substituted compounds with enhanced functional properties. These products can be further utilized in various applications, depending on their chemical and physical characteristics .

Scientific Research Applications

9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid exerts its effects involves interactions with molecular targets and pathways. The oxirane ring and conjugated diene system can participate in various chemical reactions, leading to the formation of reactive intermediates and products that influence biological and chemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 9-hydroxy-11-(3-pentyloxiran-2-yl)undeca-7,10-dienoic acid
  • 4,7-Nonadienoic acid, 9-(3-pentyloxiranyl)-, (4Z,7Z)-

Uniqueness

Compared to similar compounds, 9-(3-Pentyloxiran-2-yl)nona-4,7-dienoic acid stands out due to its specific structural features, such as the position and configuration of the oxirane ring and the conjugated diene system.

Properties

CAS No.

261968-00-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

9-(3-pentyloxiran-2-yl)nona-4,7-dienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-8-11-14-15(19-14)12-9-6-4-5-7-10-13-16(17)18/h5-7,9,14-15H,2-4,8,10-13H2,1H3,(H,17,18)

InChI Key

HJZUGOWXTPCJAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCCC(=O)O

Origin of Product

United States

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